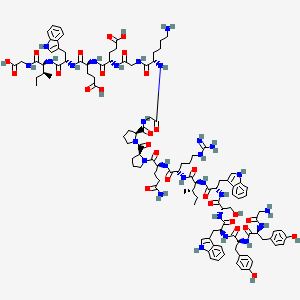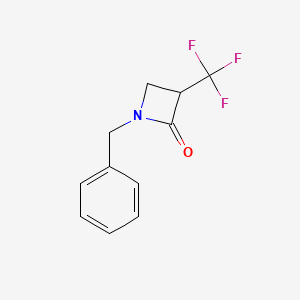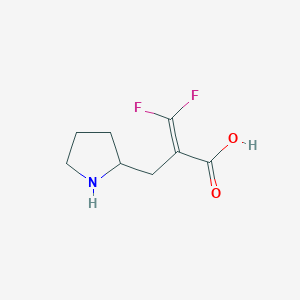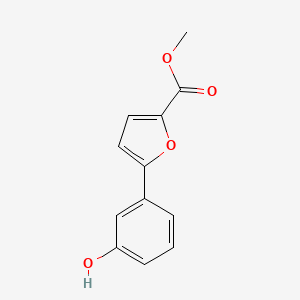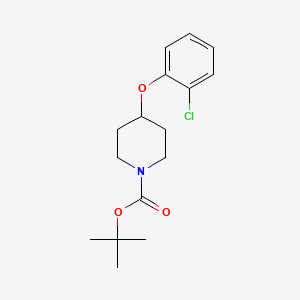
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been evaluated using X-ray diffraction (XRD) and optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .Applications De Recherche Scientifique
Synthesis of Enantiopure Derivatives
"tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams and 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, demonstrating their importance in the enantiopure synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives. This showcases the chemical's utility in creating building blocks for further synthesis of complex molecules (Marin et al., 2004).
Synthesis of Piperidine Derivatives
Research demonstrates the synthesis of "4-Chloropiperidine Hydrochloride" from piperidin-4-one hydrochloride, highlighting the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a key intermediate. This process emphasizes the role of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in synthesizing piperidine derivatives, which are crucial in pharmaceutical applications (Zhang Guan-you, 2010).
Molecular Packing Studies
X-ray studies of tert-butyl derivatives reveal intricate molecular packing driven by strong hydrogen bonds, offering insights into the structural properties of these compounds. Such studies are essential for understanding the chemical's behavior in various conditions and its potential applications in material science (Didierjean et al., 2004).
Development of Biologically Active Compounds
Tert-butyl derivatives are critical intermediates in synthesizing biologically active compounds like crizotinib. The synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" exemplifies the compound's utility in developing targeted therapies (Kong et al., 2016).
Synthesis of Oxygen Heterocycles
The chemical is also used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This application is crucial for creating novel compounds with potential therapeutic properties (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADZUIDYBWTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587448 | |
| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
CAS RN |
552868-10-7 | |
| Record name | tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

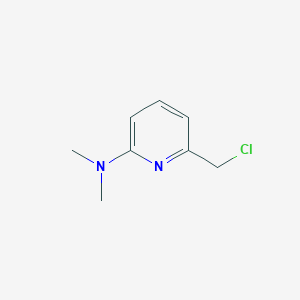
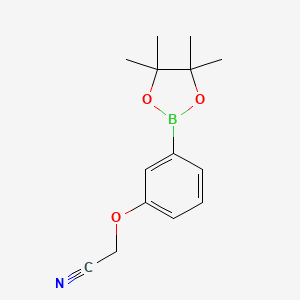
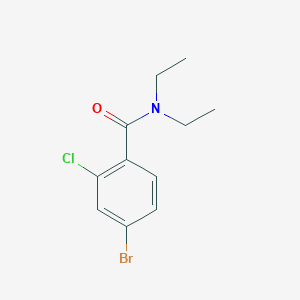
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)
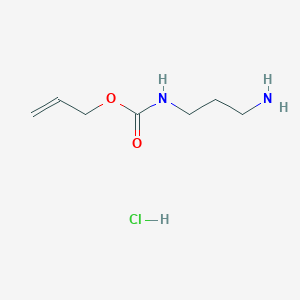
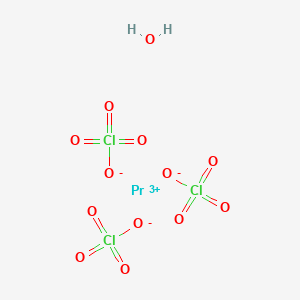
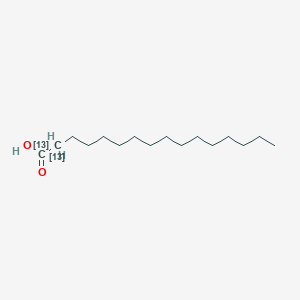
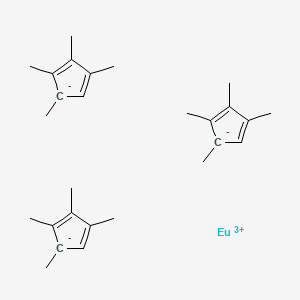

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)
